Ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate
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Overview
Description
Ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chloro-3-fluorophenyl group attached to a 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate typically involves the esterification of 4-(4-chloro-3-fluorophenyl)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(4-chloro-3-fluorophenyl)-3-oxobutanoic acid.
Reduction: Ethyl 4-(4-chloro-3-fluorophenyl)-3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-3-oxobutanoate
- Ethyl 4-(3-fluorophenyl)-3-oxobutanoate
- Ethyl 4-(4-chloro-2-fluorophenyl)-3-oxobutanoate
Uniqueness
Ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
Ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C12H10ClF O3
- Molecular Weight : 258.67 g/mol
- Appearance : White to light yellow powder
- Solubility : Soluble in organic solvents (ethanol, acetone), but poorly soluble in water
- Melting Point : 76–77 °C
- Boiling Point : Approximately 418.2 °C at 760 mmHg
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Esterification : The compound is synthesized through the esterification of 4-(4-chloro-3-fluorophenyl)-3-hydroxybutanoic acid with ethanol, often using sulfuric acid as a catalyst.
- Alternative Routes : Other methods may include reaction with various carboxylic acids and halogenated compounds to enhance biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
K. pneumoniae | 28 µg/mL |
P. aeruginosa | 30 µg/mL |
These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit certain cancer cell lines by disrupting cellular pathways involved in proliferation and survival. The mechanism of action appears to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for cancer cell metabolism.
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
- Study on Antifungal Activity : A comparative study demonstrated that compounds similar to this compound showed potent antifungal activity against Fusarium oxysporum, with MIC values comparable to established antifungal agents .
- Pharmacological Evaluation : In a pharmacological evaluation, derivatives of this compound were tested for their ability to modulate enzyme activity related to metabolic disorders, showing promising results that warrant further exploration .
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets, including:
- Enzymatic Pathways : The presence of halogen substituents (chlorine and fluorine) enhances its reactivity and affinity towards certain enzymes.
- Cellular Receptors : Potential interactions with cellular receptors involved in signaling pathways related to inflammation and cancer progression.
Properties
Molecular Formula |
C12H12ClFO3 |
---|---|
Molecular Weight |
258.67 g/mol |
IUPAC Name |
ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H12ClFO3/c1-2-17-12(16)7-9(15)5-8-3-4-10(13)11(14)6-8/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
HZQZXIHYWZHFOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=C(C=C1)Cl)F |
Origin of Product |
United States |
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